molecular formula C19H22OSi B14496792 Ethenyl(2-methyloxolan-3-yl)diphenylsilane CAS No. 63453-08-7

Ethenyl(2-methyloxolan-3-yl)diphenylsilane

Cat. No.: B14496792
CAS No.: 63453-08-7
M. Wt: 294.5 g/mol
InChI Key: HPTZCYCSQITGSR-UHFFFAOYSA-N
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Description

Ethenyl(2-methyloxolan-3-yl)diphenylsilane is an organosilicon compound that combines the structural features of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl(2-methyloxolan-3-yl)diphenylsilane typically involves the hydrosilylation of ethenyl compounds with diphenylsilane derivatives. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the ethenyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(2-methyloxolan-3-yl)diphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: New organosilicon compounds with varied functional groups.

Scientific Research Applications

Ethenyl(2-methyloxolan-3-yl)diphenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Ethenyl(2-methyloxolan-3-yl)diphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Its silicon-containing groups can also interact with biological molecules, influencing cellular pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Shares the diphenylsilane moiety but lacks the ethenyl and 2-methyloxolan-3-yl groups.

    2-Methyloxolane: Contains the 2-methyloxolan-3-yl group but does not have the silicon-containing moiety.

    Vinylsilane: Contains the ethenyl group but lacks the diphenylsilane and 2-methyloxolan-3-yl groups.

Uniqueness

Ethenyl(2-methyloxolan-3-yl)diphenylsilane is unique due to its combination of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

63453-08-7

Molecular Formula

C19H22OSi

Molecular Weight

294.5 g/mol

IUPAC Name

ethenyl-(2-methyloxolan-3-yl)-diphenylsilane

InChI

InChI=1S/C19H22OSi/c1-3-21(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-16(19)2/h3-13,16,19H,1,14-15H2,2H3

InChI Key

HPTZCYCSQITGSR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)[Si](C=C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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